molecular formula C15H17N5O B2811608 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol CAS No. 2380175-25-5

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol

Cat. No.: B2811608
CAS No.: 2380175-25-5
M. Wt: 283.335
InChI Key: RCWWYRFVGMYDTN-UHFFFAOYSA-N
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Description

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol is a compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. The structure of this compound includes a triazolopyrimidine moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This method is advantageous as it is solvent-free and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide as a solvent can be scaled up for industrial applications, providing a green chemistry approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-3-phenylpropan-2-ol is unique due to its specific structure, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway and its potential as a SARS-CoV-2 main protease inhibitor highlight its versatility and importance in medicinal chemistry and drug development .

Properties

IUPAC Name

1-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-7-14(20-15(19-11)17-10-18-20)16-9-13(21)8-12-5-3-2-4-6-12/h2-7,10,13,16,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWYRFVGMYDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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